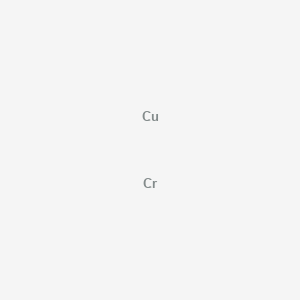
Copper chromium
Cat. No. B8583780
Key on ui cas rn:
12506-91-1
M. Wt: 115.54 g/mol
InChI Key: GXDVEXJTVGRLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05420352
Procedure details


A 150 cc autoclave was charged with 30.0 g (166 mmol) of 1-methyl-2-(3,5-dimethylphenoxy)ethanol, 3.0 g of a copper-chromium catalyst (N203SD, supplied by Nikki Chemical Co., Ltd.: CuO 44%, Cr2O3 44%, MnO2 5G %) and 30.0 g of a solvent (toluene). Further, 9.6 g (564 mmol) of ammonia was added, a hydrogen pressure of 40 kg/cm2G was applied, and then the temperature of the mixture was increased up to 240° C. The mixture was stirred at a reaction pressure of 104 to 97 kg/cm2G for 7 hours. The reaction mixture was allowed to cool, and the pressure of an excess of ammonia and hydrogen was released. Then, the catalyst was removed by filtration. The resultant filtrate was extracted with 100 ml of a 20% hydrochloric acid aqueous solution. The extracted aqueous layer was neutralized with a 20% sodium hydroxide aqueous solution, and 200 ml of ethyl ether was added to the aqueous layer for extraction. The organic layer was dried over anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure to give 15.2 g of the intended compound, 1-(3,5-dimethylphenoxy)-2-aminopropane (yield 51%). The selectivity to the intended compound, calculated on the basis of the total amount of the starting compound, was 81%.

[Compound]
Name
solvent
Quantity
30 g
Type
reactant
Reaction Step One







Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2](O)[CH2:3][O:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[CH:6]=1.[NH3:14].[H][H]>[Cr].[Cu]>[CH3:12][C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([CH3:11])[CH:8]=1)[O:4][CH2:3][CH:2]([NH2:14])[CH3:1] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(COC1=CC(=CC(=C1)C)C)O
|
[Compound]
|
Name
|
solvent
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cr].[Cu]
|
Step Two
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
240 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at a reaction pressure of 104 to 97 kg/cm2G for 7 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the catalyst was removed by filtration
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resultant filtrate was extracted with 100 ml of a 20% hydrochloric acid aqueous solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the aqueous layer for extraction
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.2 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(OCC(C)N)C=C(C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 51% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
